molecular formula C23H25N7O2 B2685783 (E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578753-76-1

(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

货号: B2685783
CAS 编号: 578753-76-1
分子量: 431.5
InChI 键: CECJVADONCSHQW-MZJWZYIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H25N7O2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Pyrrolo[2,3-b]quinoxaline derivatives have been shown to exhibit significant biological activities primarily through their interactions with various kinases. The compound under study demonstrates low nanomolar affinity towards Eph kinases in vitro, indicating a strong potential as a selective kinase inhibitor. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing off-target interactions that can lead to adverse effects .

1. Kinase Inhibition

Research has indicated that compounds similar to this compound can effectively inhibit various kinases involved in critical signaling pathways. For instance:

  • Eph Kinases: These are implicated in processes such as cell migration and angiogenesis. The compound shows promising inhibitory activity against Eph kinases, which could be beneficial in cancer therapy.
  • Phosphodiesterase 4B (PDE4B): Some derivatives demonstrated over 90% inhibition at concentrations around 30 µM, suggesting potential applications in treating inflammatory diseases like asthma and COPD .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrroloquinoxaline derivatives has been explored in the context of cytokine storms associated with viral infections, such as COVID-19. The ability to modulate inflammatory responses positions these compounds as candidates for therapeutic interventions during viral pandemics .

Data Table: Biological Activity Summary

Biological Activity Effect Concentration Reference
Eph Kinase InhibitionLow nanomolar affinityNot specified
PDE4B Inhibition>90% inhibition30 µM
Anti-inflammatory EffectsModulation of cytokine signalingNot specified

Case Study 1: Kinase Selectivity

A study investigating the selectivity of pyrroloquinoxaline derivatives revealed that certain modifications to the molecular structure could enhance selectivity towards specific kinases while reducing activity against others. This highlights the importance of structural optimization in developing effective therapeutics based on this scaffold .

Case Study 2: In Vivo Efficacy

In vivo studies have demonstrated that related compounds exhibit favorable pharmacokinetic properties when administered via inhalation routes, improving lung function in rodent models of pulmonary inflammation. These findings suggest that this compound could be developed into an effective treatment for respiratory conditions .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the formation of the pyrroloquinoxaline core and subsequent functionalization to introduce the isopropoxy and pyridine moieties. The structural complexity of this compound allows for a diverse range of interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives, including the compound . Research indicates that derivatives of this class can inhibit key signaling pathways involved in tumor growth and proliferation. For instance, compounds similar to (E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives are known to exhibit activity against a range of bacterial strains, suggesting that this compound may possess similar properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Antidiabetic Effects

Emerging research suggests that compounds within this chemical class may influence glucose metabolism and insulin sensitivity. The structural features of this compound could potentially enhance glucose uptake in muscle cells, thereby presenting a novel approach to managing diabetes .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on ovarian cancer cell lines with IC50 values indicating potency.
Antimicrobial PropertiesExhibited broad-spectrum activity against several bacterial strains, confirming its potential as an antimicrobial agent.
Antidiabetic EffectsShowed promise in enhancing insulin sensitivity in preclinical models, suggesting applicability in diabetes management.

属性

IUPAC Name

2-amino-N-(3-propan-2-yloxypropyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-15(2)32-12-6-11-26-23(31)19-20-22(29-18-9-4-3-8-17(18)28-20)30(21(19)24)27-14-16-7-5-10-25-13-16/h3-5,7-10,13-15H,6,11-12,24H2,1-2H3,(H,26,31)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECJVADONCSHQW-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。